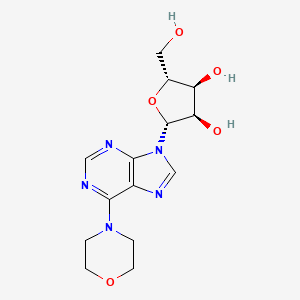
6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine” is a synthetic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes and have been studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and morpholine.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
“6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of “6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other purine nucleosides, such as:
Adenosine: A naturally occurring purine nucleoside with various biological functions.
Guanosine: Another purine nucleoside involved in cellular processes.
Uniqueness
“6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine” is unique due to the presence of the morpholino group, which can influence its chemical properties and biological activities. This structural feature may confer specific advantages, such as increased stability or enhanced interactions with biological targets.
Eigenschaften
Molekularformel |
C14H19N5O5 |
|---|---|
Molekulargewicht |
337.33 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H19N5O5/c20-5-8-10(21)11(22)14(24-8)19-7-17-9-12(15-6-16-13(9)19)18-1-3-23-4-2-18/h6-8,10-11,14,20-22H,1-5H2/t8-,10-,11-,14-/m1/s1 |
InChI-Schlüssel |
BTFFXIPHHREHCW-IDTAVKCVSA-N |
Isomerische SMILES |
C1COCCN1C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
C1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



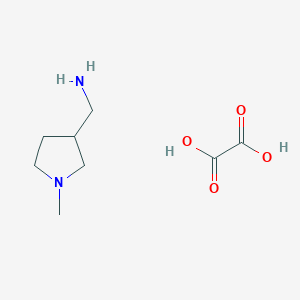
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide](/img/structure/B12859933.png)
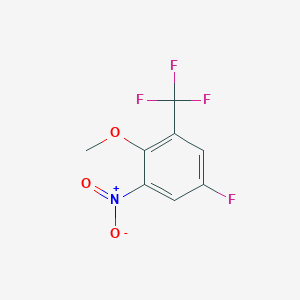
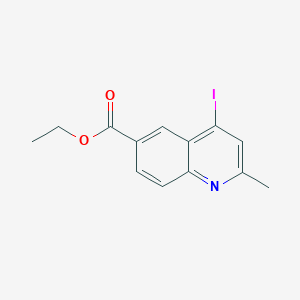
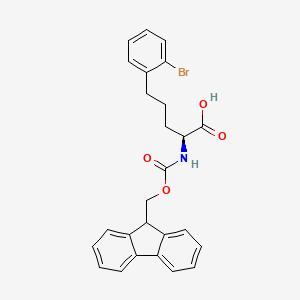
![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
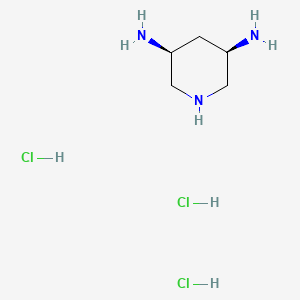
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)

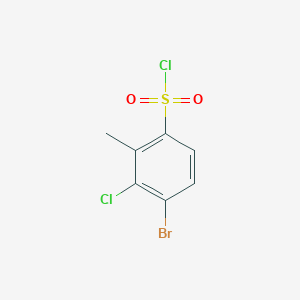
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
